2-hydroxy-2-(4-phenoxyphenyl)propanoic Acid
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Overview
Description
2-hydroxy-2-(4-phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . This compound is characterized by the presence of a hydroxy group and a phenoxyphenyl group attached to a propanoic acid backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(4-phenoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-phenoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to the desired acid . Another method involves the use of 2-(4-halogenated phenoxy)propanoic acid, which is subjected to a micro-pressure reaction with a supported copper chloride catalyst at temperatures between 150°C and 160°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(4-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-hydroxy-2-(4-phenoxyphenyl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and phenoxyphenyl moiety play crucial roles in its binding to target molecules, influencing various biochemical processes . The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
2-hydroxy-2-(4-phenoxyphenyl)propanoic acid can be compared with other similar compounds, such as:
2-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but lacks the phenoxy group, resulting in different chemical and biological properties.
2-methyl-2-(4-phenoxyphenoxy)propanoic acid: This compound has an additional methyl group, which affects its reactivity and applications.
2-(4-fluorophenoxy)propanoic acid:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
157874-97-0 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-hydroxy-2-(4-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O4/c1-15(18,14(16)17)11-7-9-13(10-8-11)19-12-5-3-2-4-6-12/h2-10,18H,1H3,(H,16,17) |
InChI Key |
FBRRDGLOFPEXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)(C(=O)O)O |
Origin of Product |
United States |
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